2-Methylpent-4-ynoic acid
Overview
Description
2-Methylpent-4-ynoic acid is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of a carboxylic acid group and an alkyne group, making it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpent-4-ynoic acid can be synthesized through multiple synthetic routes. One common method involves the reaction of propionic acid with N,N,N’,N’-tetramethylguanidine and n-butyllithium in tetrahydrofuran, followed by the addition of propargyl bromide . The reaction conditions typically involve maintaining the temperature at 20°C for about 16 hours.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Methylpent-4-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the carboxylic acid group to acyl chlorides.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of acyl chlorides or esters.
Scientific Research Applications
2-Methylpent-4-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpent-4-ynoic acid involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-methylpent-2-ynoic acid
- 2-Amino-3-methylpent-4-ynoic acid
- 2-Methyl-3-butynoic acid
Uniqueness
2-Methylpent-4-ynoic acid is unique due to its specific combination of an alkyne and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both synthetic and research applications.
Properties
IUPAC Name |
2-methylpent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h1,5H,4H2,2H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUIMCXQOKXTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552548 | |
Record name | 2-Methylpent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74064-82-7 | |
Record name | 2-Methylpent-4-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using enantiomerically pure 2-Methylpent-4-ynoic acid in the synthesis of (–)-xyloketal D?
A1: (–)-Xyloketal D is a natural product with specific stereochemistry, meaning the spatial arrangement of its atoms is crucial for its biological activity. Using enantiomerically pure this compound, either the (2R)- or (2S)- enantiomer, allows for the controlled introduction of chirality during the synthesis. [] This ensures that the final product is obtained as a single enantiomer, either (–)-xyloketal D or its enantiomer, rather than a mixture. [] Having access to enantiomerically pure compounds is crucial for studying their individual biological properties and confirming the absolute stereochemistry of natural products.
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